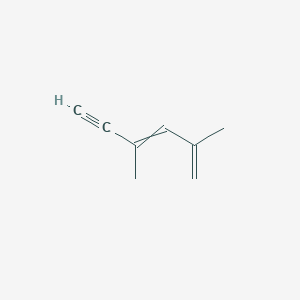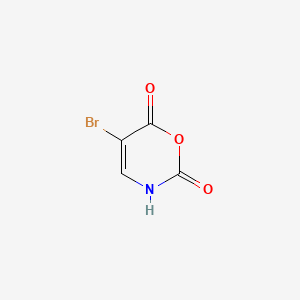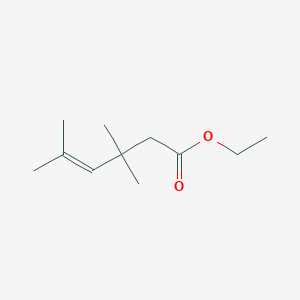![molecular formula C15H27N3O2 B14595197 2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis- CAS No. 60093-32-5](/img/structure/B14595197.png)
2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a pyrrolidinone ring structure, which is a five-membered lactam. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- typically involves the reaction of pyrrolidinone derivatives with pentylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and distillation to obtain the compound in high purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone: A simpler pyrrolidinone derivative with similar structural features.
N-Methyl-2-pyrrolidone: Another pyrrolidinone derivative with a methyl group attached to the nitrogen atom.
γ-Butyrolactam: A related lactam compound with a similar ring structure.
Uniqueness
2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- is unique due to its specific substitution pattern and the presence of the pentylimino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
60093-32-5 |
|---|---|
Formule moléculaire |
C15H27N3O2 |
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
1-[[(2-oxopyrrolidin-1-yl)methyl-pentylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H27N3O2/c1-2-3-4-9-16(12-17-10-5-7-14(17)19)13-18-11-6-8-15(18)20/h2-13H2,1H3 |
Clé InChI |
DMMNDGCXWFJFNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CN1CCCC1=O)CN2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)


![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)

![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)




